

Comparative Analysis of Crizotinib's Cross-Reactivity with Other Kinases

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Compound of Interest

Compound Name: EML4-ALK kinase inhibitor 1

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This guide provides an objective comparison of the EML4-ALK inhibitor, Crizotinib, and its cross-reactivity with a panel of other kinases. The information presented is supported by experimental data to aid in the evaluation of its selectivity and potential off-target effects.

Introduction

Crizotinib is a first-in-class, ATP-competitive small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) tyrosine kinase.[1] It is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[1] Beyond its primary target, Crizotinib is also known to inhibit other kinases, including c-MET and ROS1.[2] Understanding the broader kinase inhibition profile of Crizotinib is crucial for predicting its therapeutic efficacy, potential side effects, and for the development of more selective next-generation inhibitors.

Quantitative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of Crizotinib against a panel of selected kinases. The data, presented as half-maximal inhibitory concentrations (IC50), provides a quantitative measure of the inhibitor's potency against each kinase.



| Kinase Target | Crizotinib IC50 (nM) |
|---------------|----------------------|
| ALK | 23.4 |
| ROS1 | 3.5 |
| MET | 8.2 |
| AXL | 15.6 |
| FLT3 | 120 |
| FES | 28 |
| LCK | >1000 |
| SRC | >1000 |

Data is a representative summary from publicly available research and may vary based on specific experimental conditions.[2]

Experimental Protocols

The following is a detailed methodology for a representative biochemical kinase assay, the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay, which is commonly used to determine the in vitro kinase inhibition profile of compounds like Crizotinib.[3][4][5]

LANCE® Ultra TR-FRET Kinase Assay Protocol

This assay measures the phosphorylation of a ULight[™]-labeled peptide substrate by a kinase. The detection is achieved using a Europium (Eu)-labeled anti-phospho-peptide antibody. When the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the donor (Eu) and acceptor (ULight[™]) molecules in close proximity, resulting in a FRET signal.

I. Reagent Preparation:

 Kinase Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[4] Any additional required cofactors for the specific kinase should be added.



- Kinase Solution: Dilute the target kinase to a 2X final concentration in the Kinase Reaction Buffer.
- Substrate and ATP Solution: Prepare a 4X solution of the ULight™-labeled peptide substrate
 and a 4X solution of ATP in the Kinase Reaction Buffer. The final ATP concentration should
 ideally be at the Km value for the specific kinase.
- Inhibitor Solutions: Prepare serial dilutions of Crizotinib in 100% DMSO. Then, dilute these solutions into the Kinase Reaction Buffer to a 4X final concentration.
- Stop Solution: Prepare a solution of 40 mM EDTA in 1X LANCE Detection Buffer.[5]
- Detection Mix: Prepare a 4X solution of the Eu-labeled anti-phospho-peptide antibody in 1X LANCE Detection Buffer.[5]

II. Assay Procedure:

- Kinase Reaction:
 - Add 5 μL of the 2X kinase solution to the wells of a 384-well microplate.
 - Add 2.5 μL of the 4X inhibitor solution (or vehicle control) to the respective wells.
 - Initiate the reaction by adding 2.5 μL of the 4X ULight™-peptide/ATP mix.[5]
 - Cover the plate and incubate for 60 minutes at room temperature. [4][5]
- Reaction Termination:
 - Add 5 μL of the 4X Stop Solution to each well to terminate the kinase reaction.[4][5]
 - Incubate for 5 minutes at room temperature.[5]
- Signal Detection:
 - Add 5 μL of the 4X Detection Mix to each well.[4]
 - Cover the plate and incubate for 60 minutes at room temperature.[4]



 Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (ULight™).[5]

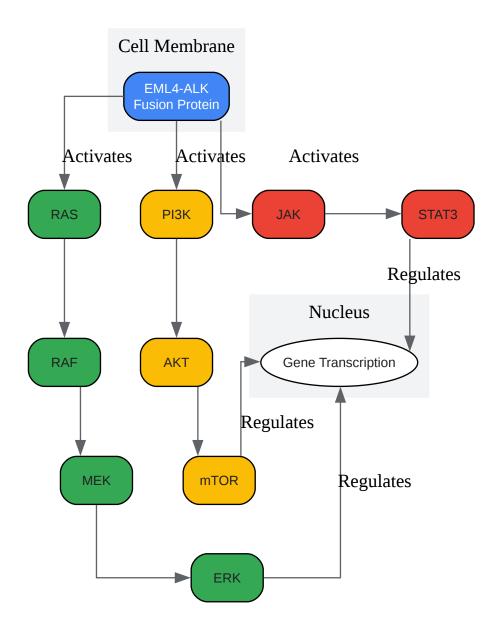
III. Data Analysis:

- Calculate the TR-FRET ratio by dividing the emission signal at 665 nm by the signal at 615 nm.
- Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the EML4-ALK signaling pathway and the experimental workflow for assessing kinase inhibitor cross-reactivity.

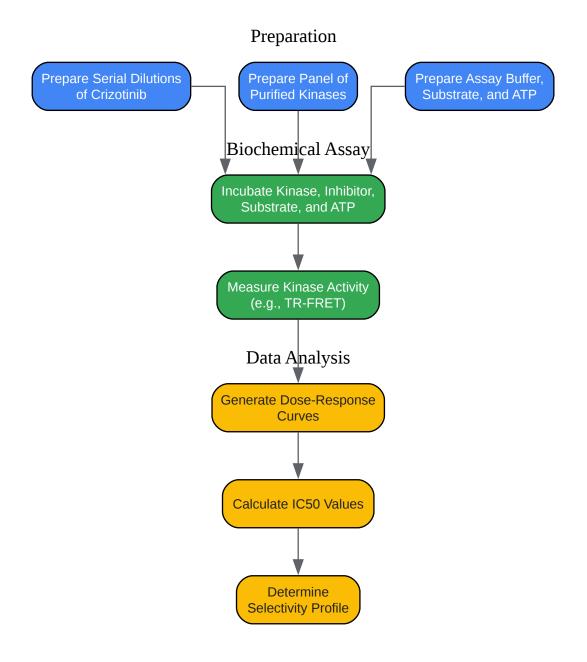




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Caption: Simplified EML4-ALK signaling pathways.





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Caption: Experimental workflow for kinase inhibitor profiling.

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